molecular formula C20H14BrN3OS2 B5868550 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone

Cat. No. B5868550
M. Wt: 456.4 g/mol
InChI Key: KLNBXTKDJVUTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone, also known as BPTET, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTET is a thioether derivative of 1,2,4-triazole, a heterocyclic compound that has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone involves its reaction with thiols to form a fluorescent adduct. The reaction is based on the thiol-disulfide exchange reaction, where the thiol group of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone reacts with the thiol group of the target molecule to form a disulfide bond. This reaction results in the release of the fluorescent moiety, which can be detected using fluorescence spectroscopy. The selectivity of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone for thiols is due to the presence of the triazole and thioether groups, which provide the necessary electron density and steric hindrance to selectively react with thiols.
Biochemical and Physiological Effects
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has been shown to have minimal toxicity and low cytotoxicity in various cell lines, making it a promising tool for studying thiol biology in vitro and in vivo. 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has been used to detect thiols in various biological samples, including blood plasma, cells, and tissues. The use of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has also been shown to be effective in detecting changes in thiol levels under different physiological conditions, such as oxidative stress and aging.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone is its selectivity for thiols, which allows for the specific detection of thiols in complex biological systems. 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone is also easy to synthesize and purify, making it a cost-effective tool for studying thiol biology. However, one of the limitations of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone is its low quantum yield, which can limit its sensitivity for detecting low levels of thiols. Additionally, the use of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone requires specialized equipment, such as fluorescence spectrometers, which may not be readily available in all laboratories.

Future Directions

There are several future directions for the use of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone in scientific research. One potential application is the development of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone-based probes for imaging thiols in vivo. This would allow for the non-invasive detection of thiols in living organisms, which could have important implications for the diagnosis and treatment of various diseases. Another future direction is the modification of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone to improve its sensitivity and selectivity for thiols. This could be achieved through the introduction of additional functional groups or the optimization of the reaction conditions. Overall, 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has the potential to be a valuable tool for studying thiol biology and has promising applications in various scientific fields.

Synthesis Methods

The synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone involves the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(2-thienyl)ethanone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research for 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone is its use as a fluorescent probe for detecting thiols in biological systems. Thiols are important biomolecules that play a crucial role in various physiological processes, including oxidative stress, redox signaling, and protein folding. 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has been shown to selectively react with thiols in vitro and in vivo, making it a promising tool for studying thiol biology.

properties

IUPAC Name

2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS2/c21-15-8-10-16(11-9-15)24-19(14-5-2-1-3-6-14)22-23-20(24)27-13-17(25)18-7-4-12-26-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNBXTKDJVUTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL)thio)-1-(2-thienyl)ethanone

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